Fiduxosin hydrochloride

Übersicht

Beschreibung

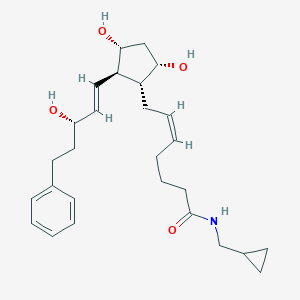

Fiduxosinhydrochlorid ist ein niedermolekulares Medikament, das als Antagonist des adrenergen Rezeptors Alpha-1 wirkt. Es wurde ursprünglich von Abbott Laboratories zur Behandlung der benignen Prostatahyperplasie entwickelt, einer Erkrankung, die häufig Männer mittleren Alters und ältere Männer betrifft . Die Verbindung hat die Summenformel C30H29N5O4S · HCl und ein Molekulargewicht von 592,11 g/mol .

Wirkmechanismus

Target of Action

Fiduxosin hydrochloride is a potent α1-adrenoceptor antagonist, with a high affinity for cloned human α1a- (0.16 nM) and α1d-adrenoceptors (0.92 nM) compared to α1b-adrenoceptors (24.9 nM) . These adrenoceptors are primarily involved in the contraction of smooth muscle, such as that found in the prostate and urinary tract .

Mode of Action

As an antagonist, this compound binds to α1a- and α1d-adrenoceptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This blockade prevents the contraction of smooth muscle in the prostate and urinary tract, thereby relieving symptoms associated with conditions like benign prostatic hyperplasia .

Biochemical Pathways

This compound’s action primarily involves the neuroactive ligand-receptor interaction and vascular smooth muscle contraction pathways . By blocking α1a- and α1d-adrenoceptors, this compound disrupts the normal signaling pathways that lead to smooth muscle contraction. This results in relaxation of the smooth muscle in the prostate and urinary tract .

Pharmacokinetics

This compound exhibits dose-independent and time-invariant pharmacokinetics over a dose range of 30–120 mg/day under fasting conditions . At steady-state, the time to maximum plasma concentration (Tmax) ranges from 1.8-7.8 hours, and the apparent oral clearance (CL/F) and apparent volume of distribution (Vβ/F) ranges are 27.3–47.2 L h−1 and 846-1399L, respectively . The maximum plasma concentration (Cmax), minimum plasma concentration (Cmin), and area under the plasma concentration vs time curve from 0 to 24 h (AUC24) for days 7 and 14 are linearly proportional with dose over the 30–120 mg/day dose range and are unchanged from day 7 to day 14 .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle in the prostate and urinary tract, which can alleviate symptoms associated with conditions like benign prostatic hyperplasia . Additionally, it has been suggested that this compound may have potential utility in overcoming multidrug resistance in cancer cells by affecting high drug efflux cancer cells (HDECC), which are believed to be selectively enriched with stem-like cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetics of this compound . Furthermore, the drug’s efficacy can be influenced by the patient’s age, as the prevalence of conditions like benign prostatic hyperplasia increases with age . Therefore, the action, efficacy, and stability of this compound can vary depending on these and potentially other environmental factors.

Biochemische Analyse

Biochemical Properties

Fiduxosin Hydrochloride is known to interact with the ADRA1 receptor . This receptor is a type of adrenergic receptor, which plays a crucial role in the biochemical reactions involving catecholamines like adrenaline and noradrenaline . As an antagonist, this compound binds to the ADRA1 receptor and inhibits its activity .

Cellular Effects

In the context of cellular effects, this compound has been studied for its potential effects on cancer cells. It has been suggested that it may be able to overcome multidrug resistance (MDR) and sensitize high drug efflux cancer cells (HDECCs) to chemotherapeutic drugs . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its antagonistic action on the ADRA1 receptor . By binding to this receptor, it inhibits the receptor’s activity, which can lead to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In a study conducted on healthy elderly male subjects, this compound was found to have dose-independent and time-invariant pharmacokinetics over a dose range of 30-120 mg/day under fasting conditions . This suggests that the effects of this compound remain stable over time in laboratory settings .

Dosage Effects in Animal Models

In a study conducted on conscious dogs, this compound was found to cause dose- and time-dependent blockade of intraurethral pressure (IUP) and mean arterial pressure (MAP) responses . This suggests that the effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be involved in pathways related to the function of this receptor .

Transport and Distribution

The specific transport and distribution mechanisms of this compound within cells and tissues are not clearly defined in the available literature. Given its molecular properties, it is likely to be transported and distributed in a manner similar to other small molecule drugs .

Subcellular Localization

The subcellular localization of this compound is not clearly defined in the available literature. As an antagonist of the ADRA1 receptor, it is likely to be localized in areas of the cell where this receptor is present .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fiduxosinhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Pyrazino[2’,3’4,5]thieno[3,2-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Butyl-Seitenkette: Die Butyl-Seitenkette wird durch eine Reihe von Substitutionsreaktionen eingeführt.

Methoxylierung: Die Methoxygruppe wird durch eine Methoxylierungsreaktion an den Benzopyranring addiert.

Hydrochlorid-Bildung: Der letzte Schritt beinhaltet die Umwandlung der freien Base in ihr Hydrochloridsalz durch Behandlung mit Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fiduxosinhydrochlorid folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fiduxosinhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen Derivaten führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen und Seitenketten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Fiduxosinhydrochlorid, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Fiduxosinhydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung in der Untersuchung von adrenergen Rezeptor-Antagonisten verwendet.

Biologie: Untersucht für seine Auswirkungen auf adrenerge Rezeptoren in verschiedenen biologischen Systemen.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung der benignen Prostatahyperplasie und anderer urogenitaler Erkrankungen.

Industrie: Wird bei der Entwicklung neuer adrenerger Rezeptor-Antagonisten und verwandter Verbindungen eingesetzt

Wirkmechanismus

Fiduxosinhydrochlorid übt seine Wirkung aus, indem es den adrenergen Rezeptor Alpha-1 antagonisiert, insbesondere die Subtypen Alpha-1A und Alpha-1D. Dies führt zur Entspannung der glatten Muskulatur in der Prostata und im Blasenhals, wodurch die Symptome der benignen Prostatahyperplasie gelindert werden. Die molekularen Zielstrukturen umfassen die adrenergen Rezeptoren, und die beteiligten Signalwege hängen mit der Hemmung der adrenergen Signaltransduktion zusammen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tamsulosin: Ein weiterer Alpha-1-adrenerger Rezeptor-Antagonist, der für ähnliche therapeutische Zwecke eingesetzt wird.

Alfuzosin: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Silodosin: Bekannt für seine hohe Selektivität für Alpha-1A-adrenerge Rezeptoren.

Einzigartigkeit

Fiduxosinhydrochlorid ist aufgrund seiner hohen Selektivität für Alpha-1A- und Alpha-1D-adrenerge Rezeptoren einzigartig, was zu weniger Nebenwirkungen in Bezug auf den Blutdruck im Vergleich zu anderen Alpha-1-Antagonisten führt. Diese Selektivität macht es besonders effektiv bei der Behandlung von urogenitalen Erkrankungen mit minimalen kardiovaskulären Auswirkungen .

Eigenschaften

IUPAC Name |

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N5O4S.ClH/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18;/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37);1H/t19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPMGRPQOZABPO-GZJHNZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049013 | |

| Record name | Fiduxosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208992-74-9 | |

| Record name | Fiduxosin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208992749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fiduxosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fiduxosin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIDUXOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYV23L1N89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)